9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene
Overview
Description
Mechanism of Action
Target of Action
10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole, also known as triazatruxene or triindole , is an aromatic and C3 symmetric planar π-extended conjugated structure . It is primarily used in the field of organic electronics . Its primary targets are the electronic components where it acts as an electron-donating component .
Mode of Action
Triazatruxene interacts with its targets by donating electrons . This is due to its rich-electronic properties . The compound’s planar π-extended conjugated structure allows it to have a strong electron-donating capability .
Biochemical Pathways
It is known that the compound plays a significant role in organic electronics, two-photon absorption, nonlinear optics, and fluorescent sensors . These applications suggest that the compound may affect pathways related to electron transfer and light absorption.
Pharmacokinetics
The compound is known for its exceptional solubility and high thermal stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The action of triazatruxene results in enhanced performance of organic electronic devices . Its electron-donating properties can improve the efficiency of these devices . Additionally, the compound’s high thermal stability ensures that it can maintain its performance even under high-temperature conditions .
Action Environment
The action, efficacy, and stability of triazatruxene can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . Furthermore, its solubility suggests that it can be easily incorporated into various mediums . .
Biochemical Analysis
Biochemical Properties
10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole plays a crucial role in biochemical reactions due to its strong electron-donating capability. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrogen bonding . For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can modulate the activity of certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Moreover, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole has been found to alter the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .
Molecular Mechanism
At the molecular level, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, via π-π interactions and hydrogen bonds . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication . Additionally, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can lead to sustained changes in cellular function, such as altered cell cycle progression and increased apoptosis .
Preparation Methods
The synthesis of 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole involves the fusion of three indole units onto a benzene ring at ortho-positions to form a wheel-like structure . This can also be considered as two indoles fused to a carbazole structure . The synthetic routes typically involve the use of indole derivatives and specific reaction conditions to achieve the desired structure. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound’s strong electron-donating capability allows it to act as an electron-donating component in more complex structures . Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the indole or carbazole units .
Scientific Research Applications
10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for constructing complex organic molecules . In biology and medicine, it serves as a fluorescent dye and a biological marker due to its high quantum yield and fluorescence efficiency . In industry, it is employed as an electron transport material and an organic semiconductor material . Additionally, it finds applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to its strong π-π stacking ability and high hole mobility .
Comparison with Similar Compounds
10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole is unique due to its C3 symmetric planar π-extended conjugated structure and strong electron-donating capability . Similar compounds include 10,15-Dihydro-5H-5,10,15-triazadiindeno[1,2-a:1’,2’-c]fluorene and other indolo-carbazoles . Compared to these compounds, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole exhibits higher thermal stability, better solubility, and more versatile electronic properties .
Properties
IUPAC Name |
9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3/c1-4-10-16-13(7-1)19-22(25-16)20-15-9-3-6-12-18(15)27-24(20)21-14-8-2-5-11-17(14)26-23(19)21/h1-12,25-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRFZFGTHZJRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=C3NC6=CC=CC=C65)NC7=CC=CC=C74 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547271 | |
Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109005-10-9 | |
Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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